3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
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Overview
Description
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a formyl group, a hydroxy group, and a carboxamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The carboxamide group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxamide: Lacks the N,N-dimethyl substitution.
4’-Hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide: Lacks the formyl group.
3’-Formyl-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide: Lacks the hydroxy group.
Uniqueness
The presence of all three functional groups (formyl, hydroxy, and carboxamide) in 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide makes it unique compared to its similar compounds
Properties
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDFBLDBMPCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685289 |
Source
|
Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093119-81-3 |
Source
|
Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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